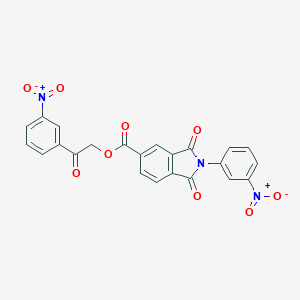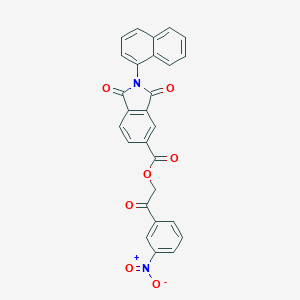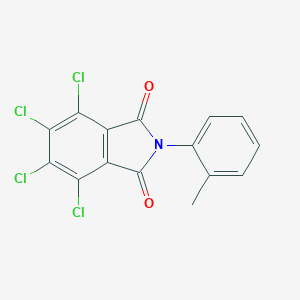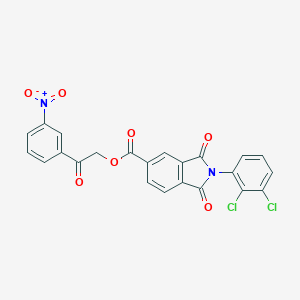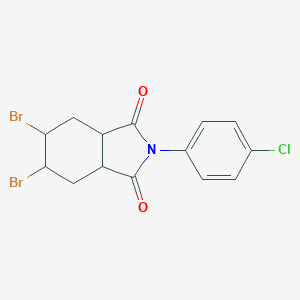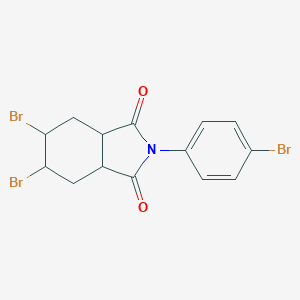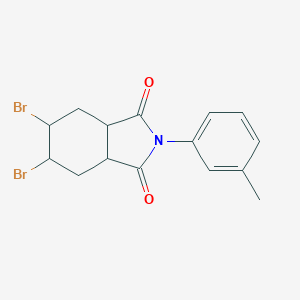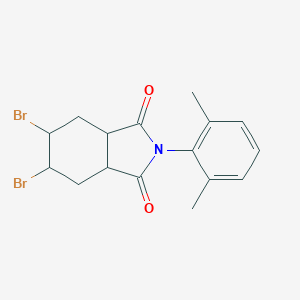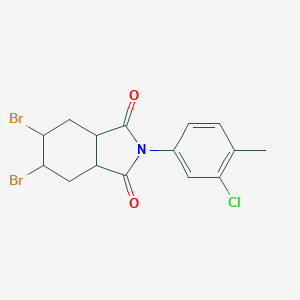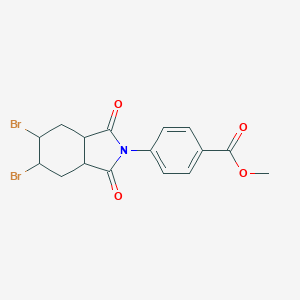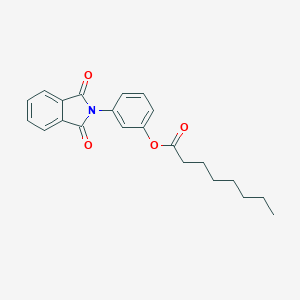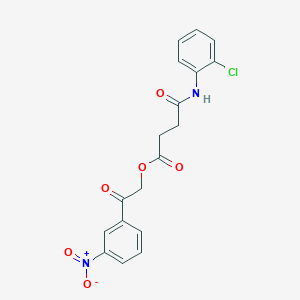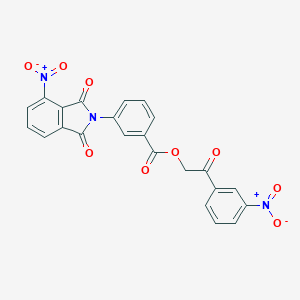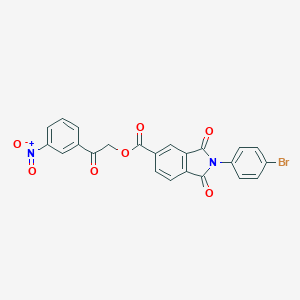
Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further substituted with a tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group
Preparation Methods
The synthesis of Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindole intermediate, which is then reacted with a benzoic acid derivative to form the final product. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the dioxo groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals
Mechanism of Action
The mechanism of action of Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can interfere with cellular processes by altering the function of key proteins .
Comparison with Similar Compounds
Heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds, such as:
Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives: These compounds share the core structure but differ in the substituents attached to the isoindole ring.
Benzoate derivatives:
Properties
Molecular Formula |
C22H19Cl4NO4 |
|---|---|
Molecular Weight |
503.2 g/mol |
IUPAC Name |
heptyl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C22H19Cl4NO4/c1-2-3-4-5-6-10-31-22(30)12-8-7-9-13(11-12)27-20(28)14-15(21(27)29)17(24)19(26)18(25)16(14)23/h7-9,11H,2-6,10H2,1H3 |
InChI Key |
GUSCEDDZIBEVNU-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


